2-Hydroxy-4-(methylthio)butyric acid

描述

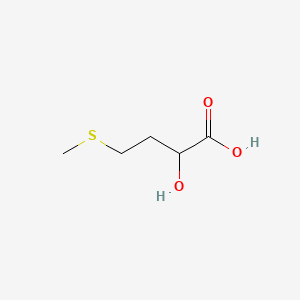

2-Hydroxy-4-(methylthio)butyric acid is an organic compound with the structural formula CH₃SCH₂CH₂CH(OH)CO₂H. It is a white solid and is classified as an α-hydroxy carboxylic acid and a thioether. This compound is structurally related to the amino acid methionine, with the amine group replaced by a hydroxy group .

准备方法

2-Hydroxy-4-(methylthio)butyric acid is produced commercially in racemic form from acrolein. The synthetic route involves the conjugate addition of methanethiol to acrolein, followed by the formation and hydrolysis of a cyanohydrin . Another method involves the hydrolysis of 2-hydroxy-4-(methylthio)butyronitrile in the presence of excess sulfuric acid .

化学反应分析

2-Hydroxy-4-(methylthio)butyric acid undergoes various chemical reactions:

科学研究应用

Applications in Animal Nutrition

Nutritional Supplement

HMTBA is widely used as a substitute for methionine in animal feed, particularly for poultry and livestock. Its supplementation has been shown to enhance growth performance and improve feed efficiency. Studies have indicated that HMTBA can effectively replace methionine while maintaining or improving animal health and productivity.

Case Study: Holstein Cows

A study involving high-producing Holstein cows demonstrated that supplementation with HMTBA significantly affected body condition scores and overall performance. The following table summarizes the findings:

| Variable | Control Group (g/d) | HMTBA Group (g/d) | SEM | p-Value |

|---|---|---|---|---|

| Body Weight Day 1 | 745 | 733 | 6.8 | 0.21 |

| Body Weight Day 42 | 753 | 751 | 6.6 | 0.89 |

| Change in Body Weight (ΔBW) | +7.6 | +17.6 | 5.8 | 0.09 |

| Body Condition Score Day 1 | 3.27 | 3.08 | 0.06 | <0.01 |

| Body Condition Score Day 42 | 3.23 | 3.36 | 0.08 | 0.12 |

This study illustrates that HMTBA not only supports weight gain but also positively influences body condition scores in dairy cows .

Broader Scientific Research Applications

Biochemical Studies

HMTBA is also significant in biochemical research as it serves as a precursor for various natural compounds, including dimethyl sulfide, which plays a role in atmospheric chemistry . Its potential for improving microbial fermentation processes in ruminants has been explored, indicating its ability to enhance nutrient digestibility and overall animal health .

Case Study: Beef Cattle

In a study focusing on finishing beef cattle, the effects of HMTBA on ruminal fermentation were assessed over a period of 120 days. The findings revealed improved nutrient digestibility and plasma biochemical parameters among steers supplemented with HMTBA compared to control groups .

Industrial Applications

HMTBA's role extends into industrial applications where it is utilized as a feed additive to enhance the nutritional value of animal diets. Its production process has been optimized to yield products with improved color, odor, and viscosity characteristics, making it more appealing for commercial use .

作用机制

The biological utilization of 2-Hydroxy-4-(methylthio)butyric acid relies on its conversion to L-methionine. It is transported in the intestinal epithelium by the monocarboxylate transporter 1 . In microbial studies, it has been shown to alter the composition of ruminal and cecal bacteria, affecting nutrient digestibility and growth performance .

相似化合物的比较

2-Hydroxy-4-(methylthio)butyric acid is structurally similar to methionine, with the primary difference being the replacement of the amine group with a hydroxy group . Other similar compounds include:

DL-ethionine: Another sulfur-containing amino acid derivative.

Methionine sulfoxide: An oxidized form of methionine.

This compound is unique due to its dual role as a synthetic methionine source and its involvement in microbial biosynthesis pathways.

生物活性

2-Hydroxy-4-(methylthio)butyric acid (HMB) is an organic compound that has garnered attention due to its biological activity, particularly in the context of animal nutrition and metabolism. This article explores the compound's structure, biological roles, mechanisms of action, and its applications in various fields.

Chemical Structure and Properties

- Chemical Formula : CHOS

- Molar Mass : 150.19 g·mol

- Appearance : Colorless or white solid

- Functional Groups : α-hydroxy carboxylic acid and thioether

HMB is structurally related to the amino acid methionine, where the amine group is replaced by a hydroxy group. This structural similarity allows HMB to participate in biochemical pathways associated with methionine metabolism .

Metabolism and Biosynthesis

HMB plays a crucial role as an intermediate in the biosynthesis of 3-dimethylsulfoniopropionate, which is a precursor to natural dimethyl sulfide. In chicks, HMB is synthesized from 5'-deoxy-5'-methylthioadenosine (MTA), indicating its significance in methionine synthesis pathways . This suggests that HMB may function as a precursor for L-methionine, which is essential for protein synthesis and various metabolic processes.

HMB's biological activity can be attributed to several mechanisms:

- Muscle Protein Synthesis : HMB has been shown to enhance muscle protein synthesis, making it beneficial for growth performance in livestock. Studies indicate that HMB supplementation can lead to improved weight gain and feed efficiency in cattle .

- Rumen Fermentation : The isopropyl ester of HMB (HMBi) has been studied for its effects on rumen fermentation. Research demonstrated that HMBi supplementation positively affects rumen pH, ammonia concentration, and total volatile fatty acids (VFAs), crucial for ruminant health and productivity .

- Antioxidant Properties : HMB may also exhibit antioxidant properties, helping mitigate oxidative stress in various biological systems. This potential role is significant in reducing cellular damage caused by free radicals.

Growth Performance in Cattle

A study conducted over 120 days with Angus steers assessed the impact of HMBi on growth performance and nutrient digestibility. The findings revealed that steers receiving HMBi showed significant improvements in body weight gain compared to control groups:

| Treatment Group | Initial Weight (kg) | Final Weight (kg) | Weight Gain (kg) |

|---|---|---|---|

| Control | 723.9 | 753 | +29.1 |

| HMBi | 723.9 | 769 | +45.1 |

These results underscore the efficacy of HMB as a growth promoter in beef cattle .

Effects on Dairy Cows

In another study focusing on high-producing Holstein cows, supplementation with HMB led to notable changes in body condition scores and overall health:

| Variable | Control Group | HMB Supplemented Group |

|---|---|---|

| Body Weight Day 1 (kg) | 745 | 733 |

| Body Weight Day 42 (kg) | 753 | 751 |

| Change in Body Condition | -0.04 | +0.28 |

The results indicated that HMB supplementation positively influenced body condition, suggesting its potential benefits for dairy cow health .

常见问题

Q. Basic: What are the standard synthetic routes for 2-Hydroxy-4-(methylthio)butyric acid (HMTBA) in laboratory settings?

Methodological Answer:

HMTBA is typically synthesized via thiol-ene addition or oxidation-reduction pathways. A common approach involves reacting methionine derivatives (e.g., methioninol) with oxidizing agents like hydrogen peroxide under controlled pH (4–6) to form the hydroxy-thioether bond. Alternatively, enzymatic methods using lipases or esterases can stereoselectively hydrolyze precursors like 4-(methylthio)-2-ketobutyric acid . Key steps include:

- Purification : Liquid-liquid extraction with ethyl acetate, followed by rotary evaporation.

- Characterization : Confirm structure via H/C NMR (e.g., δ ~2.1 ppm for methylthio group) and FTIR (broad O-H stretch at 2500–3300 cm) .

Q. Advanced: How can researchers resolve contradictions in reported solubility data for HMTBA across solvents?

Methodological Answer:

Discrepancies in solubility studies often arise from variations in temperature, purity, or measurement techniques. To address this:

- Standardized Protocols : Conduct solubility assays at fixed temperatures (e.g., 25°C) using USP-grade solvents.

- Analytical Validation : Quantify dissolved HMTBA via HPLC-UV (λ = 210 nm) with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).

- Data Cross-Validation : Compare results with computational models (e.g., COSMO-RS) to predict solvent-solute interactions .

Q. Basic: What safety precautions are critical when handling HMTBA in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (HMTBA may cause irritation ).

- Ventilation : Use fume hoods for weighing or heating to prevent inhalation of vapors.

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with inert materials (e.g., vermiculite) .

Q. Advanced: What advanced techniques can characterize HMTBA’s degradation products under oxidative stress?

Methodological Answer:

Oxidative degradation pathways can be studied using:

- LC-HRMS : Identify sulfoxide/sulfone derivatives (e.g., [M+H] at m/z 167.03 for sulfoxide).

- EPR Spectroscopy : Detect free radicals generated during autoxidation.

- Accelerated Stability Testing : Expose HMTBA to 40°C/75% RH for 4 weeks and monitor degradation via kinetic modeling .

Q. Basic: How can researchers assess HMTBA’s purity and confirm absence of isomers?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IC-3 column (mobile phase: hexane/isopropanol, 90:10) to separate enantiomers (retention time differences >2 min).

- Melting Point Analysis : Compare observed mp (reported ~85–87°C) with literature values.

- Elemental Analysis : Verify %C, %H, and %S match theoretical values (C: 39.98%, H: 6.71%, S: 21.32%) .

Q. Advanced: What in vitro models are suitable for studying HMTBA’s interaction with metabolic enzymes?

Methodological Answer:

- Liver Microsomes : Incubate HMTBA with rat/human microsomes (NADPH-regenerating system) to identify Phase I metabolites (e.g., β-oxidation products).

- Enzyme Inhibition Assays : Test HMTBA against CYP450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates.

- Stable Isotope Tracing : Use C-labeled HMTBA to track incorporation into TCA cycle intermediates via GC-MS .

Q. Basic: What analytical methods quantify HMTBA in biological matrices (e.g., plasma)?

Methodological Answer:

- Sample Preparation : Deproteinize plasma with acetonitrile (1:2 v/v), then centrifuge at 10,000×g.

- Detection : UPLC-MS/MS with ESI (MRM transition m/z 151→105 for quantification).

- Validation : Ensure linearity (R >0.99) across 1–1000 ng/mL and recovery >85% .

Q. Advanced: How can computational modeling predict HMTBA’s reactivity in aqueous environments?

Methodological Answer:

- DFT Calculations : Optimize HMTBA’s geometry at B3LYP/6-311+G(d,p) to calculate pKa (predicted ~3.5 for carboxylic group).

- MD Simulations : Simulate solvation dynamics in water/ethanol mixtures to study hydrogen-bonding networks.

- QSPR Models : Correlate logP (experimental: 0.18 ) with solubility parameters for solvent selection .

Q. Basic: What are the key stability-indicating parameters for HMTBA storage?

Methodological Answer:

- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation.

- Humidity : Maintain <30% RH to avoid hydrolysis (shelf life decreases by 50% at >60% RH).

- Oxygen Exposure : Use nitrogen headspace or oxygen scavengers in sealed containers .

Q. Advanced: How can researchers reconcile conflicting bioactivity data for HMTBA in cell-based assays?

Methodological Answer:

Contradictions may arise from cell line variability or assay conditions. Mitigate by:

- Standardized Cell Lines : Use authenticated lines (e.g., HepG2 for liver studies).

- Dose-Response Curves : Test 0.1–100 μM with 72-hour exposure to establish EC.

- Meta-Analysis : Pool data from ≥5 studies using random-effects models to identify trends .

属性

IUPAC Name |

2-hydroxy-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFOSYPQQXJWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14676-91-6 (calcium salt), 14676-91-6 (unspecified calcium salt), 23597-90-2 (mono-hydrochloride salt), 4857-44-7 (calcium[2:1] salt), 4857-44-7 (calcium salt/solvate) | |

| Record name | Desmeninol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50862236 | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxy-4-(methylthio)-butanoic acid is a light brown liquid. (USCG, 1999), Light brown liquid; [CAMEO] Light brown to brown liquid with an odor of sulfur; [MSDSonline], Solid | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Desmeninol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

250 °F (USCG, 1999) | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.21 to 1.23 (USCG, 1999) | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

16.0 [mmHg] | |

| Record name | Desmeninol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

METHIONINE PRECURSORS & METHIONINE ANALOGS WERE TESTED FOR THEIR ABILITY TO REPLACE OR TO ANTAGONIZE L-METHIONINE IN THE GROWTH OF PHYSARUM POLYCEPHALUM. 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID SUPPORTED GROWTH, WHEN SUBSTITUTED FOR L-METHIONINE. | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

583-91-5, 120-91-2 | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmeninol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmeninol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(methylthio)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMENINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z94465H1Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | (±)-2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。